molecular formula C8H11N5S B1359564 4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-66-9

4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1359564
M. Wt: 209.27 g/mol
InChI Key: XNSABDIRDZEGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (MMPT) is a synthetic organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound, meaning that it contains a ring structure of alternating single and double bonds, and it is a thiol compound, meaning that it contains a sulfur atom bound to a hydrogen atom. MMPT is widely used in the synthesis of biologically active molecules and has been studied for its potential applications in drug design.

Scientific Research Applications

Crystal Structure Analysis

The compound forms part of a series of 4,6-diaminotriazines, exhibiting a planar structure with extensive π-conjugation, contributing to the understanding of crystal structures in similar compounds (Lu, Qin, Zhu, & Yang, 2004).

Sensor Development

A derivative of this compound, 6-methy-4-{[1-(1H-pyrrol-2-yl)methylidene]amino}-3-thioxo-3,4dihydro-1,2,4-triazin-5(2H)-one, was used in creating a novel ytterbium(III) PVC membrane electrode. This showcases the compound's potential in sensor technology, particularly for metal ion detection (Zamani, Rajabzadeh, & Ganjali, 2007).

Synthetic Chemistry

Studies have explored the cyclocondensation reactions of related compounds, aiding in the synthesis of complex molecular structures. This contributes to the field of synthetic organic chemistry, particularly in the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones (Sachdeva, Dolzhenko, & Chui, 2008).

Antimicrobial Research

The compound has been a part of studies in the synthesis of new fused 1,2,4-triazines and their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ali, Al Harthi, Saad, & Amin, 2016).

Optoelectrochemical Properties

In the field of materials science, derivatives of this compound have been used in synthesizing star-shaped pyrrole and thiophene functionalized monomers. These studies contribute to understanding the optoelectrochemical properties of copolymers, indicating potential in electronic and photonic devices (Ak & Toppare, 2009).

properties

IUPAC Name

4-amino-2-(1-methylpyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-13-4-2-3-5(13)6-10-7(9)12-8(14)11-6/h2-4,6H,1H3,(H4,9,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSABDIRDZEGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139202
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(1-methyl-1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

CAS RN

1142208-66-9
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142208-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2(1H)-thione, 6-amino-3,4-dihydro-4-(1-methyl-1H-pyrrol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.